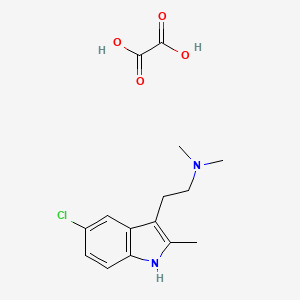
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H16FN3O3 and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Synthesis
Research on compounds with complex molecular structures, such as the one mentioned, often focuses on their synthesis and potential as intermediates in creating targeted molecules for various applications. For example, the study on Met Kinase Inhibitors demonstrates the synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showing their potential in targeting specific biological pathways (Schroeder et al., 2009).
Chemosensors
Chemosensors, which are molecules designed to detect specific ions or molecules, represent a significant area of application. The synthesis of Fluorescent Sensors for metal ions exemplifies this, highlighting the potential to develop sensitive and selective detection methods for ions like Zn(2+) in biological and environmental samples (Li et al., 2014).
Material Science
In material science, the incorporation of specific chemical compounds into materials can enhance properties such as luminescence. The synthesis of Luminescent Materials using derivatives that provide significant Stokes shifts demonstrates the capability to create materials with tailored optical properties for applications in lighting and display technologies (Volpi et al., 2017).
Analytical Chemistry
In analytical chemistry, the development of Analytical Methods utilizing specific compounds for the quantification and identification of biological markers or pollutants is crucial. The creation of radioligands for receptor studies, for example, aids in understanding receptor distribution and function, providing insights into various physiological and pathological processes (Koga et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a definitive answer. Compounds with similar structures have been used in the treatment of acid-related diseases .
Future Directions
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-14(11-4-2-5-12(17)8-11)10-19-15(21)16(22)20-13-6-3-7-18-9-13/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWKHCGOGMZUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)




![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

